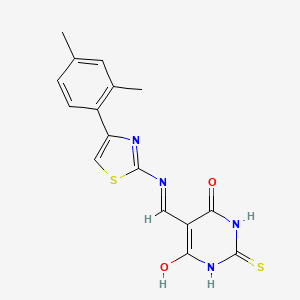

![molecular formula C14H11ClF3N3O2 B2938636 (E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate CAS No. 477709-10-7](/img/structure/B2938636.png)

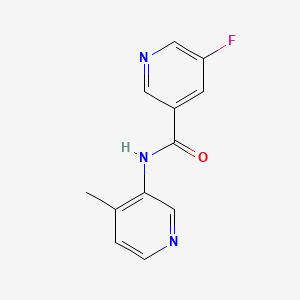

(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

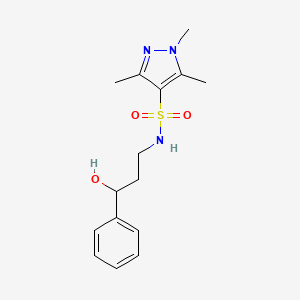

Pyrazole compounds, which include a 5-membered ring with three carbon atoms and two nitrogen atoms, are known for their diverse pharmacological effects . They are often used as key intermediates in the synthesis of various drugs .

Synthesis Analysis

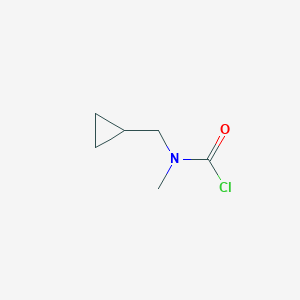

The synthesis of similar pyrazole compounds often involves acylation and chlorination steps . For example, one method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by a suitable acyl chloride .Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, they can be used in the synthesis of zolazepam, a tranquilizer for wild animals, through a series of reactions including methyl amination, acylation, conversion to azidoacetamide, catalytic hydrogenation, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely. For instance, some are soluble in polar organic solvents but insoluble in water .Scientific Research Applications

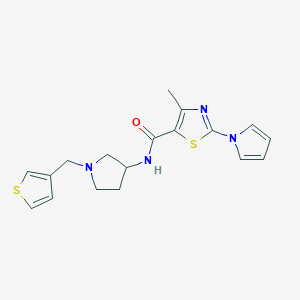

Pharmaceutical Research

Compounds with pyrazole structures have been investigated for their cytotoxic efficiency against various cancer cell lines, showing promising results as potential anticancer agents .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their antileishmanial and antimalarial activities . They have been synthesized and tested for these purposes, with some showing potent in vitro activities .

Molecular Docking Studies

These compounds have also been used in molecular docking studies to understand their interactions with biological targets, which is crucial for drug design and discovery .

Synthesis of Anesthetics

Related pyrazole derivatives have been synthesized as intermediates in the preparation of anesthetics like zolazepam .

Antitumor Potential

Imidazole-containing compounds with pyrazole structures have been synthesized and evaluated for their antitumor potential against different cell lines .

Mechanism of Action

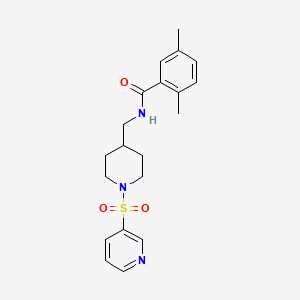

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. A molecular docking study revealed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction disrupts the normal functioning of the target organisms, leading to their death.

Biochemical Pathways

This leads to a reduction in the number of these organisms in the host, alleviating the symptoms of the diseases they cause .

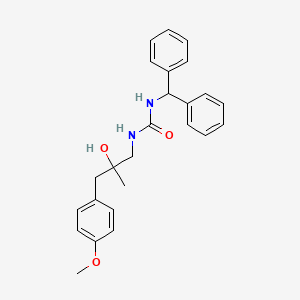

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it is well-absorbed and distributed in the body, and that it is metabolized and excreted in a manner that allows it to exert its effects effectively .

Result of Action

The result of the compound’s action is a significant reduction in the number of Leishmania aethiopica and Plasmodium berghei organisms in the host. This leads to a decrease in the severity of the symptoms of leishmaniasis and malaria, respectively .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N3O2/c1-8-11(12(15)21(2)20-8)7-19-23-13(22)9-4-3-5-10(6-9)14(16,17)18/h3-7H,1-2H3/b19-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLIGWDJDFRFSH-FBCYGCLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2938556.png)

![2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2938563.png)

![[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2938566.png)

![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)